Cas no 896259-56-6 (N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-4-methoxybenzene-1-sulfonamide)

N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-4-methoxybenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-4-methoxybenzene-1-sulfonamide
- Benzenesulfonamide, N-[2-(1,3-benzodioxol-5-yl)-2-(4-methyl-1-piperazinyl)ethyl]-4-methoxy-
- AKOS024661542
- F2573-0497
- SR-01000023325
- 896259-56-6
- SR-01000023325-1
- HMS1656H18
- N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzenesulfonamide
- N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide
- N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzene-1-sulfonamide
-
- インチ: 1S/C21H27N3O5S/c1-23-9-11-24(12-10-23)19(16-3-8-20-21(13-16)29-15-28-20)14-22-30(25,26)18-6-4-17(27-2)5-7-18/h3-8,13,19,22H,9-12,14-15H2,1-2H3
- InChIKey: LYYHJWJRFNEDFI-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)OC)(NCC(C1=CC=C2C(=C1)OCO2)N1CCN(C)CC1)(=O)=O
計算された属性
- 精确分子量: 433.16714214g/mol
- 同位素质量: 433.16714214g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 30
- 回転可能化学結合数: 7
- 複雑さ: 642
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.7Ų
- XLogP3: 2
じっけんとくせい
- 密度みつど: 1.296±0.06 g/cm3(Predicted)
- Boiling Point: 592.1±60.0 °C(Predicted)
- 酸度系数(pKa): 11.24±0.50(Predicted)
N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-4-methoxybenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2573-0497-3mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzene-1-sulfonamide |
896259-56-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2573-0497-2μmol |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzene-1-sulfonamide |
896259-56-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2573-0497-1mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzene-1-sulfonamide |
896259-56-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2573-0497-2mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzene-1-sulfonamide |
896259-56-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2573-0497-5mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzene-1-sulfonamide |
896259-56-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2573-0497-15mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzene-1-sulfonamide |
896259-56-6 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2573-0497-10μmol |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzene-1-sulfonamide |
896259-56-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2573-0497-75mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzene-1-sulfonamide |
896259-56-6 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2573-0497-20mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzene-1-sulfonamide |
896259-56-6 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2573-0497-40mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzene-1-sulfonamide |
896259-56-6 | 90%+ | 40mg |
$140.0 | 2023-05-16 |
N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-4-methoxybenzene-1-sulfonamide 関連文献
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-4-methoxybenzene-1-sulfonamideに関する追加情報
N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-4-methoxybenzene-1-sulfonamide (CAS No. 896259-56-6): An Overview
N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-4-methoxybenzene-1-sulfonamide (CAS No. 896259-56-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This compound, often referred to by its abbreviated name, is a member of the sulfonamide class and exhibits a unique structure that combines aromatic, heterocyclic, and amine functionalities. This article provides a comprehensive overview of the compound, including its chemical properties, biological activities, and recent research developments.
Chemical Structure and Properties
The molecular formula of N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-4-methoxybenzene-1-sulfonamide is C23H28N3O5S, with a molecular weight of approximately 456.54 g/mol. The compound features a central sulfonamide group attached to a 4-methoxybenzene ring, which is further substituted with a 2-(4-methylpiperazin-1-yl)ethyl group and a 2H-1,3-benzodioxol ring. The presence of these functional groups imparts unique chemical properties to the molecule, such as solubility in polar solvents and the ability to form hydrogen bonds.
The compound is typically synthesized through multi-step organic reactions involving the coupling of sulfonamide derivatives with aromatic and heterocyclic compounds. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for research and development purposes.
Biological Activities
N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-4-methoxybenzene-1-sulfonamide has been extensively studied for its biological activities, particularly in the context of its potential as a therapeutic agent. One of the key areas of interest is its activity as a serotonin reuptake inhibitor (SRI). Serotonin is a neurotransmitter that plays a crucial role in regulating mood, sleep, and other physiological processes. Compounds that inhibit the reuptake of serotonin can be effective in treating conditions such as depression and anxiety disorders.
Research has shown that N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-4-methoxybenzene-1-sulfonamide exhibits potent SRI activity in vitro and in animal models. In particular, studies have demonstrated that it can effectively increase serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms. These findings have sparked interest in further exploring its potential as an antidepressant or anxiolytic drug.
In addition to its SRI activity, N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-y l)ethyl - 4 - methoxybenzene - 1 - sulfonamide has also been investigated for its anti-inflammatory properties. Inflammation is a complex biological response that can contribute to various diseases, including arthritis and inflammatory bowel disease. Preliminary studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in cell cultures and animal models.
Clinical Trials and Therapeutic Potential
The therapeutic potential of N - 2 - ( 2 H - 1 , 3 - benzodioxol - 5 - yl ) - 2 - ( 4 - methyl piperazin - 1 - yl ) ethyl - 4 - methoxybenzene - 1 - sulfonamide has led to several clinical trials aimed at evaluating its safety and efficacy in human subjects. Early-phase clinical trials have shown promising results, with the compound demonstrating good tolerability and pharmacokinetic properties.
In phase I trials, the compound was found to be well-tolerated at various dose levels, with no significant adverse effects reported. Phase II trials are currently underway to further assess its efficacy in treating specific conditions such as major depressive disorder (MDD) and generalized anxiety disorder (GAD). Preliminary data from these trials suggest that the compound may offer significant benefits over existing treatments in terms of both efficacy and side-effect profile.
Current Research Trends
The ongoing research on N - 2 - ( 2 H - 1 , 3 - benzodioxol - 5 - yl ) - 2 - ( 4 - methyl piperazin - 1 - yl ) ethyl - 4 - methoxybenzene - 1 - sulfonamide is focused on several key areas:
- Mechanism of Action: Understanding the precise mechanism by which this compound exerts its therapeutic effects is crucial for optimizing its use in clinical settings. Current research is exploring the interactions between the compound and various receptors and enzymes involved in serotonin signaling pathways.
- Dose Optimization: Determining the optimal dose for achieving therapeutic benefits while minimizing side effects is an ongoing area of investigation. Clinical trials are being conducted to identify the most effective dosing regimens for different patient populations.
- Combination Therapy: There is growing interest in combining this compound with other drugs to enhance therapeutic outcomes. Studies are underway to evaluate the synergistic effects of combining it with selective serotonin reuptake inhibitors (SSRIs) or other antidepressants.
- New Indications: Researchers are also exploring potential new indications for this compound beyond depression and anxiety disorders. For example, preliminary studies suggest that it may have beneficial effects in treating chronic pain or neurodegenerative diseases.
Conclusion
N - 2 -( 2 H – 1 ,3 – benzodioxol – 5 – yl ) – 2 –(4 – methyl piperazin – 1 – yl ) ethyl – 4 – methoxybenzene – 1 – sulfonamide (CAS No. 896259–56–6) represents a promising candidate for the development of novel therapeutic agents. Its unique chemical structure confers multiple biological activities, including serotonin reuptake inhibition and anti-inflammatory effects. Ongoing clinical trials are providing valuable insights into its safety and efficacy, paving the way for potential approval as a new drug for treating various conditions such as depression and anxiety disorders. As research continues to advance our understanding of this compound's mechanisms of action and therapeutic potential, it holds great promise for improving patient outcomes in multiple areas of medicine.
896259-56-6 (N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-4-methoxybenzene-1-sulfonamide) Related Products
- 1519203-46-3(2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid)
- 2229239-19-2(N-3-(1-amino-2,2-dimethylcyclopropyl)phenylacetamide)
- 1804836-94-9(3-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 2034290-18-9(1-cyclopropyl-4-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy-6-methylpyridin-2-one)
- 15533-81-0(N-(3,4-Dichlorophenyl)-N-methylpropanamide)
- 2095409-12-2(4-methoxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride)
- 1213240-07-3(3-methylazetidine-3-carboxylic acid)
- 1705849-78-0(8-(3-chloro-4-fluorobenzenesulfonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane)
- 1361473-61-1(2-(3,5-Dichlorophenyl)-3-fluoro-5-hydroxypyridine)
- 2276385-83-0(rac-(4aR,7aR)-1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-6-carboxamide)




